molecular formula C12H10O2 B1365334 5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE

5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE

Cat. No.: B1365334
M. Wt: 186.21 g/mol
InChI Key: YLLGTFFYCYGKSG-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE is an organic compound characterized by a furan ring substituted with a benzylidene group at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE typically involves the condensation of 5-methylfuran-2-one with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene moiety through an aldol condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced furan derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the benzylidene moiety. Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

  • Oxidized derivatives of the furan ring.
  • Reduced furan derivatives.
  • Substituted benzylidene derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are being explored in medicinal chemistry. Its structural features may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

    (3E)-3-Benzylidene-5-ethylfuran-2-one: Similar structure with an ethyl group instead of a methyl group.

    (3E)-3-Benzylidene-5-phenylfuran-2-one: Similar structure with a phenyl group instead of a methyl group.

    (3E)-3-Benzylidene-5-methoxyfuran-2-one: Similar structure with a methoxy group instead of a methyl group.

Comparison: 5-METHYL-3-(PHENYLMETHYLENE)-2(3H)-FURANONE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the presence of the methyl group at the 5-position may affect its steric and electronic properties, leading to differences in reactivity and interaction with biological targets.

Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

(3E)-3-benzylidene-5-methylfuran-2-one

InChI

InChI=1S/C12H10O2/c1-9-7-11(12(13)14-9)8-10-5-3-2-4-6-10/h2-8H,1H3/b11-8+

InChI Key

YLLGTFFYCYGKSG-DHZHZOJOSA-N

Isomeric SMILES

CC1=C/C(=C\C2=CC=CC=C2)/C(=O)O1

Canonical SMILES

CC1=CC(=CC2=CC=CC=C2)C(=O)O1

Origin of Product

United States

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